MART-1, also known as Melan-A, is a melanocyte-specific protein that plays a crucial role in the immune response against melanoma, a type of skin cancer. The peptide sequence MART-1(91-110) is derived from the MART-1 protein and is recognized by specific T cells, particularly CD4+ T cells, which are vital for the immune system's ability to target and destroy cancer cells. This peptide has been studied extensively in the context of immunotherapy for melanoma patients, as it can elicit strong immune responses against tumor cells expressing this antigen.
MART-1 is primarily expressed in melanocytes and melanoma cells. The peptide sequence (91-110) has been synthesized for research purposes to study its interaction with T cells and its potential use in therapeutic applications.
MART-1(91-110) is classified as an antigenic peptide, specifically a tumor-associated antigen. It falls under the category of immunogenic peptides used in cancer immunotherapy.
The synthesis of MART-1(91-110) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process often employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which facilitates the protection and deprotection of amino groups during synthesis.
Peptides are synthesized using automated synthesizers that can produce high-purity products. For MART-1(91-110), the synthesis involves:
The final product is lyophilized and stored under appropriate conditions for further use in research or clinical applications.
MART-1(91-110) consists of a specific sequence of amino acids that forms its unique three-dimensional structure, essential for its recognition by T cell receptors. The exact sequence is critical for its binding affinity to major histocompatibility complex (MHC) molecules on antigen-presenting cells.
The molecular formula of MART-1(91-110) can be derived from its amino acid composition, which typically includes hydrophobic and polar residues that contribute to its stability and interaction with T cell receptors.
MART-1(91-110) participates in several biochemical reactions, primarily involving its interaction with MHC class I molecules on the surface of antigen-presenting cells. This interaction is crucial for T cell activation.
The binding affinity of MART-1(91-110) to MHC class I molecules can be influenced by various factors, including:
The mechanism through which MART-1(91-110) exerts its effects involves several steps:
Studies have shown that MART-1-specific T cells can effectively target melanoma tumors in vitro and in vivo, indicating the potential for this peptide in therapeutic applications.
MART-1(91-110) is typically a white powder when lyophilized. Its solubility depends on the solvent used; it is often dissolved in dimethyl sulfoxide or phosphate-buffered saline for biological assays.
The stability of MART-1(91-110) can be affected by factors such as temperature, pH, and exposure to light. It is generally stable under refrigerated conditions but should be protected from prolonged exposure to elevated temperatures or direct sunlight.
MART-1(91-110) has several applications in scientific research and clinical settings:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: